(R)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Description
Properties
Molecular Formula |
C11H11F4N |
|---|---|
Molecular Weight |
233.20 g/mol |
IUPAC Name |
(1R)-5-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11F4N/c12-9-5-6(11(13,14)15)4-8-7(9)2-1-3-10(8)16/h4-5,10H,1-3,16H2/t10-/m1/s1 |
InChI Key |
TUNYVWDYZXKJFO-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=CC(=C2)C(F)(F)F)F)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)C(F)(F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves asymmetric synthesis techniques to ensure the desired chirality. One common method involves the use of chiral catalysts to achieve high enantiomeric excess. The reaction conditions often include specific temperatures, pH levels, and the use of solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of biocatalysts can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
®-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent choice, and pH are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (R)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is with a molecular weight of 233.20 g/mol. The compound features a unique structure that includes a tetrahydronaphthalene core with fluorine and trifluoromethyl substituents, which significantly influence its chemical reactivity and biological activity.
Medicinal Chemistry
(R)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine has been explored for its potential therapeutic applications. The introduction of trifluoromethyl groups in organic compounds is known to enhance their pharmacological properties due to increased lipophilicity and metabolic stability.
- Antitumor Activity : A study highlighted the synthesis of various trifluoromethyl-substituted compounds that demonstrated significant antitumor activity against specific cancer cell lines. The structural modifications provided by the trifluoromethyl group were crucial for enhancing the efficacy of these compounds in targeting cancer cells .
Agrochemicals
The compound's unique properties make it a candidate for use in agrochemicals. Trifluoromethylated compounds are increasingly being utilized in the development of herbicides and pesticides due to their effectiveness against a broad spectrum of pests while minimizing environmental impact.
- Pesticide Development : Research indicates that trifluoromethyl groups can improve the activity of agrochemical agents, making them more effective at lower concentrations. This aspect is essential for developing sustainable agricultural practices .
Material Science
In material science, (R)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine can be used to create advanced materials with specific functionalities.
- Polymer Synthesis : The compound has potential applications in synthesizing polymers with enhanced thermal stability and chemical resistance due to the presence of fluorinated groups . These materials can be utilized in various industrial applications where durability and performance are critical.
Case Studies
Mechanism of Action
The mechanism of action of ®-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity, leading to modulation of biological pathways .
Comparison with Similar Compounds
Substituent Effects
- Halogen vs. Trifluoromethyl: Bromo () and chloro () substituents increase molecular weight and polarizability compared to fluorine.
- Positional Isomerism : The 6-fluoro-7-CF3 analogue () demonstrates that substituent placement affects biological targeting (e.g., antimalarial activity vs. central nervous system applications).
Stereochemical Considerations
- The (R)-configuration is critical for chiral recognition in receptor binding. For example, MTK458 () uses an (R)-configured tetrahydronaphthalen-1-amine scaffold for PINK1 activation, suggesting stereoselectivity in biological systems.
Biological Activity
(R)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, pharmacological implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a tetrahydronaphthalene backbone with both a fluorine atom and a trifluoromethyl group. Its molecular formula is C13H12F4N, and it has a molecular weight of approximately 233.20 g/mol. The presence of multiple electronegative substituents enhances its potential interactions in biological systems, which may lead to significant pharmacological effects.
Enzyme Inhibition
Preliminary studies suggest that (R)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine may act as an enzyme inhibitor or receptor modulator. The fluorinated nature of the compound can enhance its binding affinity to specific biological targets such as enzymes and receptors. This property is crucial for developing drugs aimed at modulating enzymatic activity in various diseases.
Receptor Modulation
The compound's structural features may contribute to selectivity and potency in biological assays. It has been proposed that it could interact with specific receptors involved in critical biological pathways, although detailed studies are still ongoing to elucidate these interactions fully.
In Vitro Studies
Research has shown that (R)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine exhibits notable efficacy against certain cancer cell lines. For instance:
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| (R)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine | MCF-7 (Breast Cancer) | TBD | Enzyme Inhibition |
| Comparison Compound | Olaparib | 57.3 | PARP Inhibition |
The IC50 value indicates the concentration required to inhibit 50% of the cell population's growth. The compound's ability to inhibit cell proliferation suggests potential applications in oncology .
Case Studies
In a recent study involving human breast cancer cells (MCF-7), (R)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine was tested alongside known inhibitors like Olaparib. The results indicated that the compound could induce significant apoptosis in cancer cells through mechanisms involving PARP inhibition and activation of caspases .
Synthesis and Applications
The synthesis of (R)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several key steps:
- Starting Materials : Select appropriate precursors with tetrahydronaphthalene structures.
- Fluorination : Introduce fluorine and trifluoromethyl groups using standard fluorination techniques.
- Purification : Use chromatography and crystallization methods to achieve high purity.
These synthetic routes can be optimized for yield and purity using advanced techniques such as continuous flow reactors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
